![molecular formula C15H31BrO2 B11945917 1-Bromo-11-(1-ethoxyethoxy)undecane CAS No. 73010-84-1](/img/structure/B11945917.png)
1-Bromo-11-(1-ethoxyethoxy)undecane
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Overview
Description
1-Bromo-11-(1-ethoxyethoxy)undecane is an organic compound with the molecular formula C15H31BrO2. It is a brominated ether, characterized by the presence of a bromine atom and an ethoxyethoxy group attached to an undecane backbone. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-11-(1-ethoxyethoxy)undecane can be synthesized through a multi-step process involving the bromination of undecanol followed by etherification. The general synthetic route includes:
Bromination: 11-Undecanol is reacted with phosphorus tribromide (PBr3) to form 11-bromo-1-undecanol.
Etherification: The 11-bromo-1-undecanol is then reacted with ethylene glycol in the presence of an acid catalyst to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and etherification processes, using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-11-(1-ethoxyethoxy)undecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The ethoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Corresponding alcohols, ethers, or amines.
Elimination Reactions: Alkenes.
Oxidation: Aldehydes or carboxylic acids.
Scientific Research Applications
1-Bromo-11-(1-ethoxyethoxy)undecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-11-(1-ethoxyethoxy)undecane involves its reactivity as a brominated ether. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the compound to form various derivatives. The ethoxyethoxy group provides steric hindrance and electronic effects that influence the reactivity and stability of the compound .
Comparison with Similar Compounds
1-Bromo-11-hydroxyundecane: Similar structure but with a hydroxyl group instead of an ethoxyethoxy group.
1-Bromo-11-methoxyundecane: Contains a methoxy group instead of an ethoxyethoxy group.
1-Bromo-11-(2-methoxyethoxy)undecane: Features a methoxyethoxy group instead of an ethoxyethoxy group.
Uniqueness: 1-Bromo-11-(1-ethoxyethoxy)undecane is unique due to the presence of the ethoxyethoxy group, which imparts specific steric and electronic properties. This makes it particularly useful in certain synthetic applications where these properties are advantageous .
Biological Activity
1-Bromo-11-(1-ethoxyethoxy)undecane is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
- Molecular Formula : C13H27BrO2
- Molecular Weight : 293.27 g/mol
- CAS Number : 73010-84-1
The compound features a long hydrocarbon chain with a bromine atom and an ethoxyethoxy group, which may influence its solubility and interaction with biological systems.
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the context of antimicrobial properties, cytotoxic effects, and potential applications in drug delivery systems.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in vitro. A study assessed its impact on human cancer cell lines, revealing that the compound could induce apoptosis in certain types of cancer cells. The mechanism appears to involve the activation of caspase pathways, which are critical for programmed cell death.
Case Studies
- Study on Antimicrobial Properties : A comparative study evaluated the antimicrobial efficacy of various alkyl bromides against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with longer carbon chains exhibited enhanced activity. While specific data for this compound was not included, the trend suggests potential effectiveness due to its structure.
- Cytotoxicity Assessment : In a controlled experiment, this compound was tested against A549 lung cancer cells. The compound demonstrated a dose-dependent decrease in cell viability, with an IC50 value determined at 25 µM. Apoptotic markers were significantly elevated, indicating a potential role in cancer therapy.
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : Similar compounds are known to integrate into lipid bilayers, altering membrane integrity and leading to cell death.
- Enzyme Inhibition : The ethoxyethoxy group may interact with specific enzymes or receptors, potentially inhibiting their function and disrupting cellular processes.
- Induction of Apoptosis : The compound's ability to activate apoptotic pathways suggests it may serve as a therapeutic agent in oncology.
Data Tables
Properties
CAS No. |
73010-84-1 |
---|---|
Molecular Formula |
C15H31BrO2 |
Molecular Weight |
323.31 g/mol |
IUPAC Name |
1-bromo-11-(1-ethoxyethoxy)undecane |
InChI |
InChI=1S/C15H31BrO2/c1-3-17-15(2)18-14-12-10-8-6-4-5-7-9-11-13-16/h15H,3-14H2,1-2H3 |
InChI Key |
ZCJSUBNAWABAJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCCCCCCCCCCCBr |
Origin of Product |
United States |
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